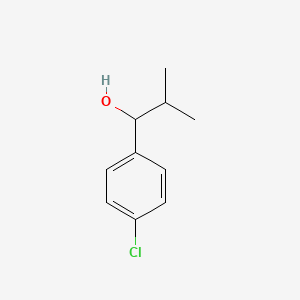

1-(4-Chlorophenyl)-2-methylpropan-1-ol

Description

1-(4-Chlorophenyl)-2-methylpropan-1-ol is a secondary alcohol featuring a 4-chlorophenyl group attached to a branched propanol backbone. Its molecular formula is C₁₀H₁₃ClO, with a molecular weight of 184.66 g/mol. The compound is synthesized via catalytic hydrogen transfer reactions using ruthenium(II) complexes (e.g., Ru-20) and sodium methoxide (NaOMe) in methanol, yielding products verified by ¹H NMR (δ = 4.26 ppm for the hydroxyl-bearing methine proton) . This compound serves as a precursor or intermediate in pharmaceutical and agrochemical synthesis, exemplified by its role in generating fenbuconazole derivatives .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDYYMMLSPXXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908712 | |

| Record name | 1-(4-Chlorophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10400-18-7 | |

| Record name | 4-Chloro-α-(1-methylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10400-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-chloro-alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010400187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(4-chlorophenyl)-2-methylpropan-1-one using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, resulting in high yields of the desired alcohol .

Industrial Production Methods

In an industrial setting, the preparation of 1-(4-Chlorophenyl)-2-methylpropan-1-ol may involve the use of more scalable and cost-effective methods. For example, the reduction of the corresponding ketone using catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), can be employed. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-chlorophenyl)-2-methylpropan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of 1-(4-chlorophenyl)-2-methylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 1-(4-chlorophenyl)-2-methylpropyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

Oxidation: 1-(4-Chlorophenyl)-2-methylpropan-1-one.

Reduction: 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

Substitution: 1-(4-Chlorophenyl)-2-methylpropyl chloride.

Scientific Research Applications

1-(4-Chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and anticonvulsants.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of chlorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. For example, as an intermediate in the synthesis of antihistamines, it may contribute to the inhibition of histamine receptors, thereby reducing allergic responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol

- Molecular Formula : C₁₀H₁₂ClFO

- Key Differences: Substitution of the 4-chlorophenyl group with a 3-chloro-5-fluorophenyl moiety introduces additional steric and electronic effects due to fluorine’s electronegativity.

- Applications: Not explicitly stated but likely explored in drug discovery for enhanced bioactivity.

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one

- Molecular Formula : C₁₆H₁₃ClO

- Key Differences: A propenone derivative with a conjugated enone system instead of an alcohol group. Exhibits cytotoxic activity against MCF7 breast cancer cells (IC₅₀ = 100 µg/mL), contrasting with the alcohol’s lack of reported cytotoxicity .

- Synthesis: Prepared via Claisen-Schmidt condensation between 1-(4-chlorophenyl)ethanone and benzaldehyde .

Analogues with Modified Propanol Backbones

1-(4-Chlorophenyl)-2-imidazol-1-yl-2-methylpropan-1-ol

- Molecular Formula : C₁₃H₁₅ClN₂O

- Applications : Used in research as a tyrosine phosphatase inhibitor precursor .

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol Hydrochloride

- Molecular Formula: C₁₀H₁₅Cl₂NO

- Key Differences: Substitution of the hydroxyl group with an amino group (protonated as HCl salt) modifies solubility and reactivity. This derivative is a candidate for neurological drug development due to structural similarities to psychoactive amines .

Functional Group Variations in Chlorophenyl Derivatives

1-(4-Chlorophenyl)ethyl Benzyl Nitrile

- Molecular Formula : C₁₅H₁₁ClN

- Key Differences : A nitrile-functionalized intermediate used in fenbuconazole synthesis. The absence of a hydroxyl group reduces polarity, favoring organic-phase reactions .

- Synthetic Utility : Key precursor in multi-step agrochemical synthesis.

4-[1-(4-Chlorophenyl)-5-methyl-1H-pyrrol-2-yl]phenol

- Molecular Formula : C₁₇H₁₃ClN₂O

- Key Differences: A phenolic compound with a pyrrole ring, enabling π-π stacking interactions. Demonstrates inhibitory action against tyrosine phosphatase, a therapeutic target in metabolic disorders .

Comparative Data Table

Research Findings and Implications

- Cytotoxicity: Propenone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) show potent cytotoxicity, while alcohol derivatives like 1-(4-chlorophenyl)-2-methylpropan-1-ol lack such activity, highlighting the role of conjugated carbonyl groups in bioactivity .

- Catalytic Efficiency: Ru-20-catalyzed synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-ol demonstrates high atom economy (>90% yield), superior to traditional stoichiometric methods .

- Structural-Activity Relationships : Introduction of electron-withdrawing groups (e.g., fluorine in 1-(3-chloro-5-fluorophenyl)-2-methylpropan-1-ol) enhances metabolic stability but may reduce solubility .

Biological Activity

1-(4-Chlorophenyl)-2-methylpropan-1-ol, also referred to as 2-(4-chlorophenyl)-2-methylpropan-1-ol, is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a chlorinated phenyl group attached to a tertiary alcohol. This structural configuration is pivotal for its interaction with biological targets.

The biological activity of 1-(4-Chlorophenyl)-2-methylpropan-1-ol is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by forming hydrogen bonds or interacting with active sites, which may lead to modulation of enzyme activity.

- Receptor Binding : The chlorophenyl group enhances binding affinity to various receptors, influencing biological pathways related to lipid metabolism and glucose homeostasis.

Antitumor Activity

Research indicates that 1-(4-Chlorophenyl)-2-methylpropan-1-ol exhibits notable antitumor differentiation properties. It has been identified as a potential agent for promoting the differentiation of cancer cells into a less aggressive state, which could be beneficial in cancer treatment strategies.

Lipid Metabolism

The compound has been studied for its role as an anti-hyperlipidemic agent , particularly as a metabolite of Fenofibrate, a drug used to lower lipid levels. Its interaction with peroxisome proliferator-activated receptors (PPARs) is crucial for regulating lipid metabolism.

Synthesis and Applications

1-(4-Chlorophenyl)-2-methylpropan-1-ol serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and anticonvulsants. Its role in organic synthesis is critical for developing more complex organic molecules.

| Application | Description |

|---|---|

| Medicinal Chemistry | Intermediate in synthesizing antihistamines and anticonvulsants. |

| Biological Studies | Employed in studies investigating chlorinated aromatic compounds. |

| Antitumor Research | Potential role in cancer differentiation therapy. |

| Lipid Regulation | Interaction with PPARs for lipid metabolism regulation. |

Notable Studies

- A study published in Cell examined the interactions of similar compounds with CFTR ligands, highlighting the importance of structural features in biological activity .

- Research on the compound's derivatives indicates that modifications can enhance its pharmacological properties, suggesting avenues for further development in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.